molecular formula C6H6BrClN2 B13147569 (6-Bromo-5-chloropyridin-3-yl)methanamine

(6-Bromo-5-chloropyridin-3-yl)methanamine

Cat. No.: B13147569
M. Wt: 221.48 g/mol
InChI Key: YCWGIJXXIABDIW-UHFFFAOYSA-N
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Description

(6-Bromo-5-chloropyridin-3-yl)methanamine: is a chemical compound with the molecular formula C6H7BrClN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-5-chloropyridin-3-yl)methanamine typically involves the halogenation of pyridine derivatives followed by amination. One common method includes the bromination and chlorination of pyridine to obtain the desired halogenated pyridine, which is then subjected to nucleophilic substitution with methanamine.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (6-Bromo-5-chloropyridin-3-yl)methanamine can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into different reduced forms, potentially altering its reactivity and applications.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, (6-Bromo-5-chloropyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its halogenated structure makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of halogenated pyridines on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It can be used to develop new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (6-Bromo-5-chloropyridin-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The halogen atoms in the compound can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • (5-Bromo-6-chloropyridin-3-yl)(cyclopropyl)methanamine
  • (6-Bromo-5-chloropyridin-3-yl)methanol
  • (6-Bromo-5-chloropyridin-3-yl)acetonitrile

Comparison: Compared to similar compounds, (6-Bromo-5-chloropyridin-3-yl)methanamine is unique due to its specific halogenation pattern and the presence of a methanamine group

Properties

Molecular Formula

C6H6BrClN2

Molecular Weight

221.48 g/mol

IUPAC Name

(6-bromo-5-chloropyridin-3-yl)methanamine

InChI

InChI=1S/C6H6BrClN2/c7-6-5(8)1-4(2-9)3-10-6/h1,3H,2,9H2

InChI Key

YCWGIJXXIABDIW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)Br)CN

Origin of Product

United States

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